molecular formula C8H11ClOS B428993 1-(5-Chlorothiophen-2-yl)-2-methylpropan-2-ol CAS No. 887576-13-8

1-(5-Chlorothiophen-2-yl)-2-methylpropan-2-ol

Cat. No.: B428993
CAS No.: 887576-13-8
M. Wt: 190.69g/mol
InChI Key: UHDFIMZUODPLSL-UHFFFAOYSA-N
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Description

1-(5-Chlorothiophen-2-yl)-2-methylpropan-2-ol is an organic compound featuring a thiophene ring substituted with a chlorine atom and a hydroxyl group on a propanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-chlorothiophene with 2-methylpropan-2-ol under controlled conditions to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts and solvents to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chlorothiophen-2-yl)-2-methylpropan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(5-Chlorothiophen-2-yl)-2-methylpropan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Chlorothiophen-2-yl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Uniqueness: 1-(5-Chlorothiophen-2-yl)-2-methylpropan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClOS/c1-8(2,10)5-6-3-4-7(9)11-6/h3-4,10H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDFIMZUODPLSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(S1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887576-13-8
Record name 1-(5-Chloro-2-thienyl)-2-methyl-2-propanol
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